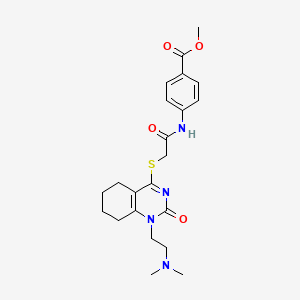

Methyl 4-(2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. It contains a hexahydroquinazolin ring, which is a type of heterocyclic compound containing nitrogen. The compound also contains a dimethylamino group and a thioacetamido group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. Unfortunately, without specific data or resources, a detailed molecular structure analysis isn’t possible .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Without specific data, it’s difficult to provide a detailed analysis of the physical and chemical properties of this compound .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization :A foundational aspect of the research on this compound involves its synthesis and characterization, which lays the groundwork for understanding its potential applications. For instance, the synthesis of related quinazolines has been explored for their antimicrobial properties, demonstrating the broad utility of this chemical class in creating compounds with potential biological activity (Desai, Shihora, & Moradia, 2007). Additionally, the spectral analysis, including FT-IR and FT-Raman studies, of ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate highlights the importance of structural elucidation in understanding the functional capabilities of these molecules (El-Azab et al., 2016).

Biological Applications :The research extends beyond synthesis and characterization to explore the biological and pharmacological applications of quinazolinone derivatives. For example, certain quinazolinones have been studied for their antitumor activity, providing insights into the potential therapeutic uses of these compounds. A study on novel 3-benzyl-substituted-4(3H)-quinazolinones evaluated their in vitro antitumor activity, revealing significant broad-spectrum antitumor effects (Al-Suwaidan et al., 2016). Additionally, the antihistaminic properties of benzo- and pyrido-1,4-oxazepinones and thiones, which are structurally related to the compound , have been explored, indicating the versatility of quinazolinone derivatives in medicinal chemistry (Cale et al., 1989).

Chemotherapeutic Potential :Quinazolinone derivatives have also shown promise as chemotherapeutic agents. The T-Type Ca2+ channel blocker, demonstrating potential for lung cancer treatment through mechanisms involving autophagy and apoptosis induction, highlights the potential of quinazolinone derivatives in cancer therapy (Rim et al., 2014).

Wirkmechanismus

Target of Action

Compounds with similar structures have been found to interact withHistamine H2 receptors , which play a crucial role in the regulation of gastric acid secretion.

Biochemical Pathways

Similar compounds have been found to affect thegastroesophageal reflux disease pathway by preventing the release of acid and pepsin into the stomach . This suggests that Methyl 4-(2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamido)benzoate might have a similar effect.

Result of Action

Compounds with similar structures have been found to exhibitanalgesic and anti-inflammatory activities , suggesting that this compound might have similar effects.

Action Environment

For instance, a similar compound, Ethyl 4-(dimethylamino)benzoate, is used as a photo-initiator in visible light systems , indicating that light could potentially influence its activity.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 4-[[2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O4S/c1-25(2)12-13-26-18-7-5-4-6-17(18)20(24-22(26)29)31-14-19(27)23-16-10-8-15(9-11-16)21(28)30-3/h8-11H,4-7,12-14H2,1-3H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRYBABHUDYLWEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(3,3-Diphenylpropanoyl)azetidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2961242.png)

![2-{2-[3,4-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]ethoxy}-5-(trifluoromethyl)pyridine](/img/structure/B2961244.png)

![(3S,10R,13S)-17-Benzoimidazol-1-yl-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/no-structure.png)

![4-Amino-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione hydrochloride](/img/structure/B2961248.png)

![2-Chloro-N-[2-(hydroxymethyl)-1,3-dihydroinden-2-yl]propanamide](/img/structure/B2961250.png)

![N-(5-(mesitylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide](/img/structure/B2961251.png)

![1-(3,5-dimethylbenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2961261.png)